molecular formula C11H13BrO2 B568931 cumyl bromoacetate CAS No. 153698-47-6

cumyl bromoacetate

Cat. No.: B568931
CAS No.: 153698-47-6
M. Wt: 257.127
InChI Key: FJNPVJJELYACEU-UHFFFAOYSA-N
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Description

cumyl bromoacetate is an organic compound with the chemical formula C11H13BrO2. It is a derivative of 2-phenyl-2-propanol and bromoacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

cumyl bromoacetate can be synthesized through the reaction of 2-phenyl-2-propanol with bromoacetic acid. The process involves the use of sodium hydride in anhydrous ether as a base, followed by the addition of trichloroacetonitrile and bromoacetic acid under an argon atmosphere . The reaction mixture is then stirred and filtered to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

cumyl bromoacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed to produce 2-phenyl-2-propanol and bromoacetic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be employed.

Major Products Formed

    Nucleophilic substitution: Various substituted esters and alcohols.

    Hydrolysis: 2-phenyl-2-propanol and bromoacetic acid.

    Oxidation and Reduction: Corresponding oxidized or reduced products, depending on the specific reaction.

Scientific Research Applications

cumyl bromoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cumyl bromoacetate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of ester and bromine functionalities, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for use in various fields of research and industry.

Properties

IUPAC Name

2-phenylpropan-2-yl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,14-10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNPVJJELYACEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706778
Record name 2-Phenylpropan-2-yl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153698-47-6
Record name 1-Methyl-1-phenylethyl 2-bromoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153698-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpropan-2-yl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The sub-title compound was prepared analogously to the procedure described in Example 30(i) from 2-phenyl-2-propanol (3 g; 22 mmol) and bromacetylchloride (4.16 g, 26 mmol). Yield 1.2 g (44%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyridine (3.84 mL, 47.7 mmol) followed by bromoacetyl bromide (4.16 mL, 47.7 mmol) was added to a solution of 2-phenylpropan-2-ol (5.00 g, 36.7 mmol) in dichloromethane (100 mL) at 0° C., warmed to r.t. and stirred overnight. The reaction mixture was washed with water (3×100 mL), saturated aqueous sodium bicarbonate (3×100 mL), water (2×100 mL), dried (Na2SO4) and concentrated. The crude residue was purified by silica gel flash column chromatography (neutralized with TEA, heptanes) to afford the title compound (2.8 g (non-optimized), 30%) as a colorless oil. 1H NMR (300 MHz, ((CD3)2CO) δ: 7.44 (d, J=7.2 Hz, 2H), 7.34 (t, J=7.2 Hz, 2H), 7.25 (t, J=7.2 Hz, 1H), 4.01 (s, 2H), 1.78 (s, 6H).
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
30%

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